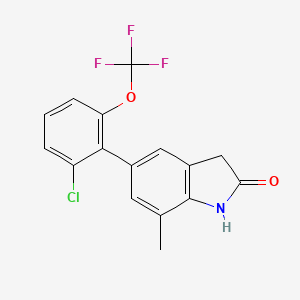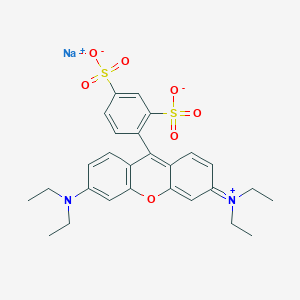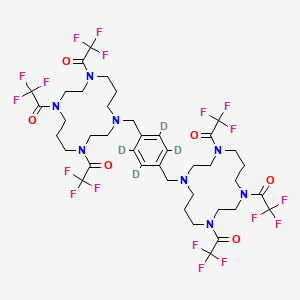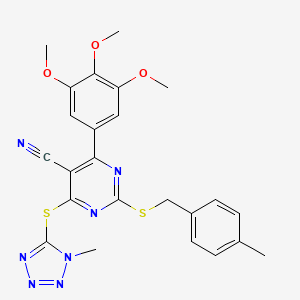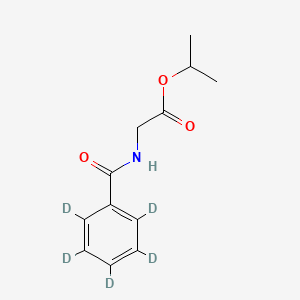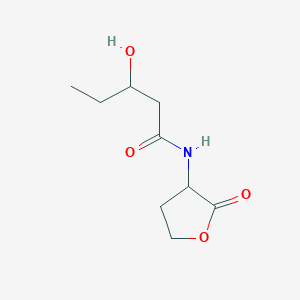
3-Hydroxy-pentanoyl-DL-homoserine lactone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-pentanoyl-DL-homoserine lactone is a small diffusible signaling molecule and a member of the N-acyl-homoserine lactone family. These molecules are involved in quorum sensing, a mechanism that bacteria use to regulate gene expression and cellular metabolism in response to population density . This compound plays a crucial role in the regulation of virulence, infection prevention, and biofilm formation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-pentanoyl-DL-homoserine lactone typically involves the reaction of homoserine lactone with a suitable acyl donor under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the acylation process. Common solvents used include chloroform, and the reaction is usually conducted at ambient temperature .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demand. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-pentanoyl-DL-homoserine lactone undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The lactone ring can undergo substitution reactions to form various analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Scientific Research Applications
3-Hydroxy-pentanoyl-DL-homoserine lactone has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study quorum sensing and related chemical processes.
Biology: The compound is crucial in understanding bacterial communication and behavior.
Industry: The compound is used in the development of biofilm inhibitors and other industrial applications.
Mechanism of Action
The mechanism of action of 3-Hydroxy-pentanoyl-DL-homoserine lactone involves its role as a signaling molecule in quorum sensing. It binds to specific receptor proteins in bacteria, leading to changes in gene expression and cellular behavior. This process regulates various physiological functions, including virulence, biofilm formation, and antibiotic resistance .
Comparison with Similar Compounds
- N-(3-Hydroxydecanoyl)-DL-homoserine lactone
- N-(3-Hydroxydodecanoyl)-DL-homoserine lactone
- N-3-oxo-pentanoyl-L-Homoserine lactone
Comparison: While these compounds share a similar core structure, they differ in the length and functional groups of their acyl chains. These differences result in varying biological activities and specificities, making each compound unique in its applications and effects .
Properties
Molecular Formula |
C9H15NO4 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
3-hydroxy-N-(2-oxooxolan-3-yl)pentanamide |
InChI |
InChI=1S/C9H15NO4/c1-2-6(11)5-8(12)10-7-3-4-14-9(7)13/h6-7,11H,2-5H2,1H3,(H,10,12) |
InChI Key |
IZXCXPQWOXJOPE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(=O)NC1CCOC1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-6-acetyloxy-2,8-dimethyl-7-(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromene-5-carboxylic acid](/img/structure/B12427744.png)
![4-[2-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-5-methylpyridin-4-yl]-N-[5-[3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanoylamino]pentyl]benzamide](/img/structure/B12427747.png)
![3-[7-[[(3R)-1-[6-[4-[6-(4-chlorophenyl)-1-methylspiro[[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-4,1'-cyclopropane]-8-yl]pyrazol-1-yl]hexyl]pyrrolidin-3-yl]amino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12427761.png)
![(E)-N-[3-bromo-2,4,5-trideuterio-6-(trideuteriomethoxy)phenyl]sulfonyl-3-[2-(naphthalen-2-ylmethyl)phenyl]prop-2-enamide](/img/structure/B12427767.png)
![[D-Leu-4]-OB3](/img/structure/B12427775.png)

![4-[[4-[4-(triazol-1-yl)butyl]phenoxy]methyl]-2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1,3-oxazole](/img/structure/B12427785.png)
![2,6-Dichlorothieno[3,2-c]pyridine](/img/structure/B12427786.png)
